REACTION_CXSMILES
|
[CH2:1]([NH:6][C:7](=[O:17])[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1)[CH2:2][CH:3]([CH3:5])[CH3:4].[H][H]>[Pd].CO>[NH2:14][C:11]1[CH:10]=[CH:9][C:8]([C:7]([NH:6][CH2:1][CH2:2][CH:3]([CH3:4])[CH3:5])=[O:17])=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)NC(C1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
The mixture was filtered through a nylon membrane
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=O)NCCC(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |